molecular formula C9H17NO B13157128 1-(2-Aminocyclopentyl)-2-methylpropan-1-one

1-(2-Aminocyclopentyl)-2-methylpropan-1-one

Cat. No.: B13157128
M. Wt: 155.24 g/mol
InChI Key: DFNJYSVWQKIPIE-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopentyl)-2-methylpropan-1-one is an organic compound featuring a cyclopentane ring substituted with an amino group and a methylpropanone moiety

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(2-aminocyclopentyl)-2-methylpropan-1-one

InChI

InChI=1S/C9H17NO/c1-6(2)9(11)7-4-3-5-8(7)10/h6-8H,3-5,10H2,1-2H3

InChI Key

DFNJYSVWQKIPIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocyclopentyl)-2-methylpropan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the cyclization process .

Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminocyclopentyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Aminocyclopentyl)-2-methylpropan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclopentyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

    Cyclopentylamine: Shares the cyclopentane ring with an amino group but lacks the methylpropanone moiety.

    2-Methylcyclopentanone: Contains the cyclopentane ring and methylpropanone moiety but lacks the amino group.

Uniqueness: 1-(2-Aminocyclopentyl)-2-methylpropan-1-one is unique due to the combination of the amino group and methylpropanone moiety on the cyclopentane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(2-Aminocyclopentyl)-2-methylpropan-1-one, a compound with the molecular formula C9H17NOC_9H_{17}NO and a molecular weight of 155.24 g/mol, is of significant interest in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a cyclopentane ring, an amino group, and a ketone moiety, which contribute to its biological activity and potential therapeutic applications.

The compound can be synthesized through various methods, typically involving the cyclization of cyclopentanone with methylamine under controlled conditions. Catalysts such as Lewis acids are often used to facilitate this process. The compound exhibits diverse chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H17NO/c1-6(2)9(11)7-4-3-5-8(7)10/h6-8H,3-5,10H2,1-2H3
InChI KeyDFNJYSVWQKIPIE-UHFFFAOYSA-N
Canonical SMILESCC(C)C(=O)C1CCCC1N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, influencing neurotransmitter regulation and signal transduction pathways. The exact molecular targets remain under investigation but are believed to involve interactions with neurotransmitter receptors and other critical enzymes involved in metabolic pathways.

Biological Activity

Research has indicated several potential therapeutic applications for this compound:

  • Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, particularly those related to mood and cognition. Its structural similarity to known psychoactive compounds suggests potential applications in treating mood disorders.
  • Antimicrobial Properties : Some studies have explored its efficacy against bacterial strains, indicating possible antimicrobial activity that warrants further investigation.
  • Cancer Research : The compound's ability to inhibit certain enzymes may position it as a candidate for cancer therapeutics, particularly in targeting metabolic pathways critical to tumor growth .

Case Studies

A study conducted on the pharmacological effects of structurally similar compounds demonstrated that modifications to the cyclopentane ring could significantly alter biological activity. For instance, derivatives of this compound exhibited varying degrees of inhibition against specific enzyme targets related to cancer metabolism .

Another investigation highlighted the compound's selective binding affinity towards certain receptors involved in neurodegenerative diseases, suggesting a potential role in therapeutic strategies aimed at conditions like Alzheimer's disease .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundSimilarityUnique Features
CyclopentylamineShares cyclopentane ringLacks ketone functionality
2-MethylcyclopentanoneContains methylpropanoneLacks amino group
N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamideDifferent ring structureExhibits HDAC inhibition potential

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